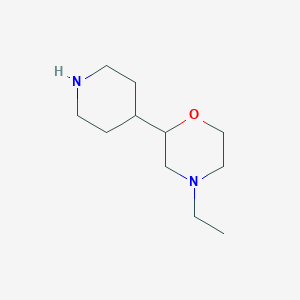

4-Ethyl-2-(piperidin-4-yl)morpholine

Overview

Description

“4-Ethyl-2-(piperidin-4-yl)morpholine” is a chemical compound that has been mentioned in the context of being a small molecule that can restore E-cadherin expression and reduce invasion in colorectal carcinoma cells .

Synthesis Analysis

Piperidine derivatives, such as “4-Ethyl-2-(piperidin-4-yl)morpholine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

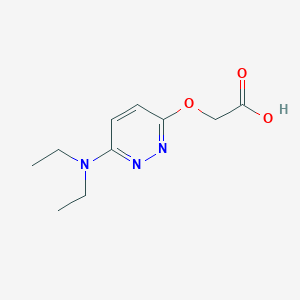

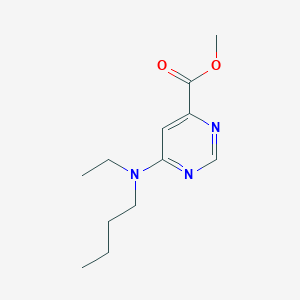

The molecular formula of “4-Ethyl-2-(piperidin-4-yl)morpholine” is C11H22N2O .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The predicted boiling point of “4-Ethyl-2-(piperidin-4-yl)morpholine” is 293.3±15.0 °C and its predicted density is 0.969±0.06 g/cm3 .Scientific Research Applications

I have conducted a search on the scientific research applications of “4-Ethyl-2-(piperidin-4-yl)morpholine”. However, the information available is quite limited and does not provide a comprehensive list of unique applications for this specific compound. The search results mostly discuss piperidine derivatives in general, which may include “4-Ethyl-2-(piperidin-4-yl)morpholine” as a member of this broader chemical class.

Drug Discovery

Piperidine derivatives, including compounds like “4-Ethyl-2-(piperidin-4-yl)morpholine”, are often explored in drug discovery due to their pharmacological properties. They can be used in the synthesis of various pharmaceuticals, such as antidepressants, antihypertensives, and antidiabetics .

Synthesis of Piperidine-Based Compounds

These compounds can serve as intermediates in the synthesis of more complex piperidine-based structures, which have various applications in medicinal chemistry .

Antioxidant Properties

Some piperidine derivatives exhibit powerful antioxidant action due to their capability of hindering or suppressing free radicals .

Platelet Aggregation Inhibition

Piperidine derivatives can be used to develop orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, which is important in preventing thrombotic events .

Cancer Research

Piperidine compounds may play a role in cancer research by affecting the function of Polycomb repressive complex 2 (PRC2), which is involved in transcriptional silencing and is correlated with certain malignancies .

Mechanism of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

In terms of pharmacological applications, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

When handling “4-Ethyl-2-(piperidin-4-yl)morpholine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

4-ethyl-2-piperidin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-13-7-8-14-11(9-13)10-3-5-12-6-4-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNKTTUVFQDRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

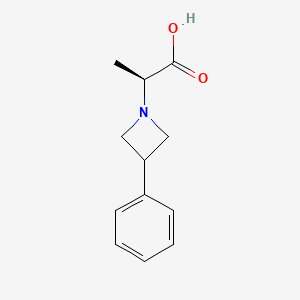

![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)